molecular formula C10H10BrF3 B2775272 Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide CAS No. 2149597-33-9

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide

Cat. No. B2775272
CAS RN: 2149597-33-9
M. Wt: 267.089
InChI Key: YZOALJQLEZVOIM-UHFFFAOYSA-N
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Description

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2149597-33-9 . It has a molecular weight of 267.09 and its IUPAC name is 1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene . The compound is in liquid form .


Molecular Structure Analysis

The Inchi Code for Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is 1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is a liquid at ambient temperature . The compound is stored at ambient temperature .

Scientific Research Applications

Fluorination Reactions

α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide serves as a valuable precursor for introducing trifluoromethyl (CF₃) groups into organic molecules. Researchers often employ it in fluorination reactions to synthesize complex fluorinated compounds. The trifluoromethyl group can significantly alter the properties of the resulting molecules, making this application relevant in drug discovery and materials science .

Agrochemicals and Pharmaceuticals

The compound’s unique structure makes it a potential building block for designing novel agrochemicals and pharmaceuticals. By incorporating the trifluoromethyl moiety, researchers can enhance the bioactivity, metabolic stability, and lipophilicity of drug candidates. Additionally, it may serve as a key intermediate in the synthesis of herbicides, insecticides, and fungicides .

Materials Science and Polymers

α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide finds applications in materials science due to its reactivity with various nucleophiles. Researchers use it to modify polymer surfaces, create functional coatings, and enhance material properties. The trifluoromethyl group can impart hydrophobicity, chemical resistance, and thermal stability to polymers .

Catalysis and Cross-Coupling Reactions

Organic chemists utilize this compound as a substrate in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, can introduce diverse functional groups onto the benzyl moiety. These transformations are crucial for constructing complex organic molecules .

Fluorinated Building Blocks

α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide contributes to the toolbox of fluorinated building blocks. Researchers can incorporate it into synthetic routes to access a wide range of fluorinated compounds. These compounds have applications in medicinal chemistry, materials science, and imaging agents for positron emission tomography (PET) .

Fluorine-18 Radiolabeling

In nuclear medicine, fluorine-18 (¹⁸F) is a commonly used radioisotope for PET imaging. Researchers can radiolabel α,2-dimethyl-3-(trifluoromethyl)benzyl bromide with ¹⁸F to create PET tracers. These tracers allow non-invasive visualization of biological processes, aiding in disease diagnosis and drug development .

properties

IUPAC Name

1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOALJQLEZVOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide

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